2-Chloro-1-[4-(4-methylbenzoyl)piperazin-1-yl]ethan-1-one
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Overview
Description
“2-Chloro-1-[4-(4-methylbenzoyl)piperazin-1-yl]ethan-1-one” is a chemical compound with the molecular formula C14H17ClN2O2 . It has a molecular weight of 280.75 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a piperazine ring attached to a methylbenzoyl group and a chloroethanone group .Physical and Chemical Properties Analysis
This compound has a molecular weight of 280.75 . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the search results.Scientific Research Applications
Synthesis and Characterization
- A study synthesized and characterized novel compounds related to 2-Chloro-1-[4-(4-methylbenzoyl)piperazin-1-yl]ethan-1-one, demonstrating their anti-inflammatory activity in vitro and in vivo. The compounds showed maximum in-vitro anti-inflammatory activity with membrane stabilization at 65% and 68% protection (Ahmed, Molvi, & Khan, 2017).
Antimicrobial and Cytotoxic Activities
- Azole-containing piperazine derivatives, which are structurally related to the compound , exhibited moderate to significant antibacterial and antifungal activities in vitro. They also showed comparable activities to standard drugs like chloramphenicol and fluconazole (Gan, Fang, & Zhou, 2010).
- Another related compound, synthesized as part of a series of piperazine derivatives, displayed potent in vitro antitumor activity against breast cancer cells, highlighting the potential use of such derivatives in cancer therapy (Yurttaş, Demirayak, Ilgın, & Atlı, 2014).
Antihypertensive Potential
- Certain piperazine derivatives, structurally similar to this compound, were synthesized and analyzed as potential dual antihypertensive agents. These compounds, both in free base and hydrochloride salt forms, were characterized using solid-state analytical techniques (Marvanová et al., 2016).
Antitubercular Agents
- Piperazine-thiosemicarbazone hybrids, closely related to the compound of interest, were designed and found to be potent antitubercular agents against Mycobacterium tuberculosis with low toxicity profiles (Jallapally et al., 2014).
Electrochemical Synthesis Applications
- Electrochemical syntheses involving compounds structurally similar to this compound were conducted, indicating potential applications in the synthesis of arylthiobenzazoles (Amani & Nematollahi, 2012).
Safety and Hazards
Mechanism of Action
Target of Action
It is known to be a cysteine-reactive small-molecule fragment used for chemoproteomic and ligandability studies . These studies often involve traditionally druggable proteins as well as “undruggable,” or difficult-to-target, proteins .
Mode of Action
As a cysteine-reactive small-molecule fragment, it likely interacts with its targets by forming covalent bonds with cysteine residues in proteins . This can lead to changes in the protein’s function, potentially altering cellular processes.
Biochemical Pathways
Given its cysteine-reactive nature, it may impact pathways involving proteins with reactive cysteine residues . The downstream effects would depend on the specific proteins and pathways involved.
Result of Action
Its ability to form covalent bonds with cysteine residues in proteins suggests it could have significant effects on protein function and, consequently, cellular processes .
Properties
IUPAC Name |
2-chloro-1-[4-(4-methylbenzoyl)piperazin-1-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O2/c1-11-2-4-12(5-3-11)14(19)17-8-6-16(7-9-17)13(18)10-15/h2-5H,6-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GARLRMKODKBWNN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.75 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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